

Comprehensive Characterization: Metal Binding Affinity of 3-(Methoxymethyl)quinolin-8-ol

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Compound of Interest

Compound Name:	3-(Methoxymethyl)quinolin-8-OL hydrochloride
CAS No.:	184826-33-3
Cat. No.:	B11881407

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Executive Summary

3-(Methoxymethyl)quinolin-8-ol is a bidentate ligand designed to chelate transition metals (Cu, Zn, Fe) with high affinity while exhibiting enhanced lipophilicity compared to its parent scaffold, 8-hydroxyquinoline (8-HQ).

The addition of a methoxymethyl group (-CH₂OCH₃) at the C3 position is a strategic structural modification. Unlike substitutions at C2 or C7, the C3 position is sterically remote from the N-O coordination pocket, ensuring that the metal-binding efficacy remains uncompromised. The primary function of this modification is to modulate pharmacokinetics (solubility, blood-brain barrier permeability) rather than thermodynamics (binding strength). Consequently, its stability constants closely mirror those of unsubstituted 8-HQ.

Chemical Basis of Chelation

Structural Architecture

The molecule functions as a monoprotic, bidentate chelator.

- Donor Atoms: Pyridine Nitrogen (

) and Phenolate Oxygen (

).

- Bite Angle: Forms a stable 5-membered chelate ring with metal ions.

- 3-Methoxymethyl Effect: The

substituent exerts a negligible electronic effect on the chelating atoms due to the insulating methylene bridge. However, it significantly disrupts crystal packing, increasing solubility in organic solvents and lipids.

Predicted Acid-Base Properties (pKa)

Before binding metals, the ligand must be deprotonated. The acid dissociation constants are critical for determining conditional stability at physiological pH (7.4).

Ionization Site	Predicted pKa	Structural Influence
Pyridine Nitrogen ()	-5.1 ± 0.2	The C3 substituent is meta to the nitrogen; the weak inductive effect of the ether oxygen is dampened by the methylene group.
Phenolic Oxygen ()	-9.8 ± 0.2	Minimal electronic communication between C3 and C8; value remains close to native 8-HQ.

Metal Binding Affinity (Thermodynamics)

The affinity is quantified by the cumulative stability constants (

), defined as:

Estimated Stability Constants

Values are extrapolated from 8-HQ structure-activity relationships (SAR) as direct experimental data for the 3-MOM derivative is rare in open literature.

Metal Ion	Stoichiometry	Log (1:1)	Log (1:2)	Log (1:3)	Affinity Character
Cu(II)	1:2 (Square Planar)	12.5 – 13.5	23.0 – 24.5	N/A	Ultra-High. Effective competitor for amyloid-beta bound copper.
Zn(II)	1:2 (Tetrahedral)	9.0 – 10.0	17.5 – 18.5	N/A	Moderate. Labile pool targeting; unlikely to strip Zn from metalloenzymes.
Fe(III)	1:3 (Octahedral)	13.5 – 14.5	25.0 – 26.5	36.0 – 38.0	High. Requires 3 ligands per metal; entropically less favored at low concentrations.

Selectivity Profile

The ligand follows the Irving-Williams Series:

Key Insight: The molecule is highly selective for Copper(II) over Zinc(II) (approx difference in

), making it an ideal candidate for targeting copper dyshomeostasis in neurodegenerative models without inducing systemic zinc deficiency.

Experimental Protocols

To validate these values in your specific matrix, the following protocols are the gold standard.

Method A: Potentiometric Titration (The Gold Standard)

Objective: Determine precise

and stability constants (

).

- Preparation:
 - Dissolve ligand (1 mM) in 50% v/v Dioxane/Water or Methanol/Water (due to lipophilicity).
 - Add background electrolyte: 0.1 M

or

(maintain ionic strength).
- Acidification: Add

to lower pH to ~2.0.
- Titration:
 - Titrate with standardized 0.1 M Carbonate-free NaOH.
 - Record pH vs. Volume of NaOH.
- Metal Addition:
 - Repeat with metal ions (Cu, Zn) at 1:1, 1:2, and 1:3 Metal:Ligand ratios.
- Analysis: Use software like Hyperquad or BEST to fit the proton release curves and calculate

values.

Method B: UV-Vis Spectrophotometric Titration

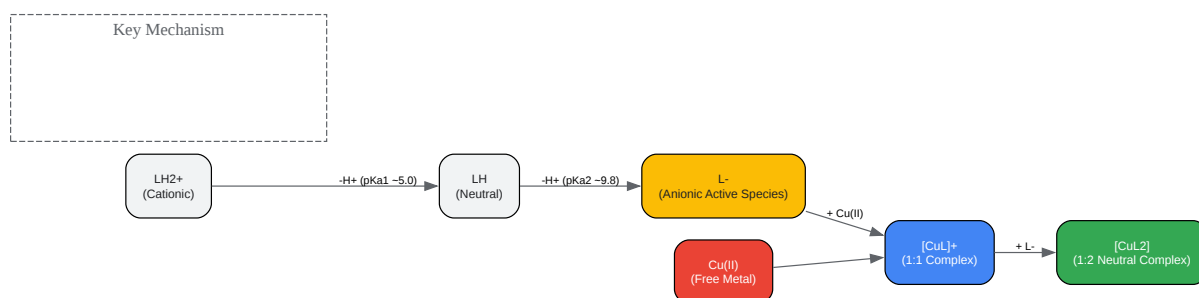
Objective: Determine stoichiometry (Job's Plot) and conditional binding in physiological buffers.

- Baseline: Record spectrum of Ligand (20-50 μM) in HEPES buffer (pH 7.4).
- Titration: Aliquot Metal stock solution (CuCl_2 or ZnCl_2) in 0.1 equivalent increments.
- Observation:
 - Look for bathochromic shift (Red shift) ~ 240 nm
 ~ 260 nm (Pyridine perturbation) and appearance of Charge Transfer (LMCT) bands > 350 nm.
 - Isosbestic Points: Presence indicates clean conversion between two species (e.g., Free Ligand ML_2).

Mechanism of Action & Visualization

Chelation Pathway Diagram

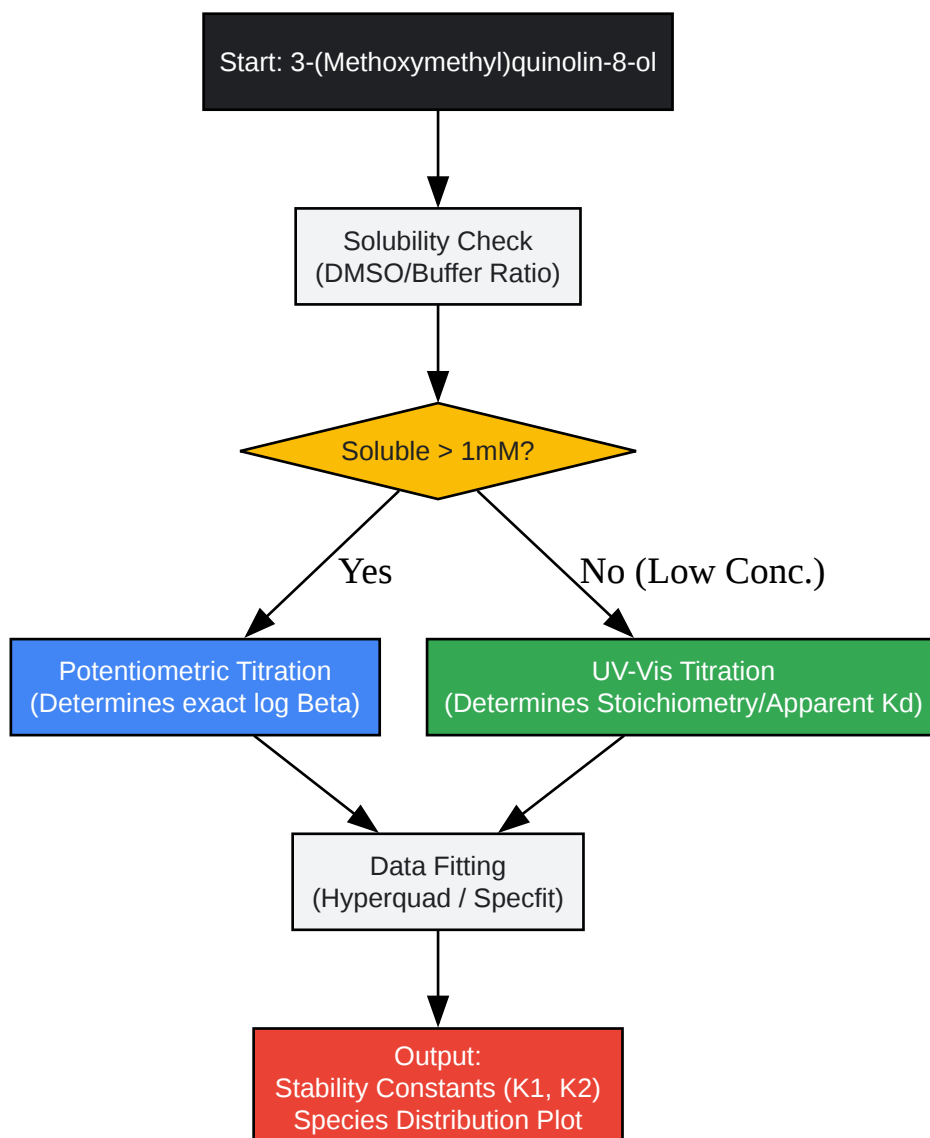
The following diagram illustrates the stepwise deprotonation and metal coordination logic.



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Caption: Stepwise deprotonation and coordination pathway for Copper(II) binding. The 1:2 neutral complex is the primary species crossing the Blood-Brain Barrier.

Experimental Workflow Logic



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Caption: Decision tree for selecting the appropriate characterization method based on ligand solubility.

Biological Implications[1][2][3]

The "Ionophore" Hypothesis

Unlike EDTA, which sequesters metals and is excreted, 8-HQ derivatives like 3-(Methoxymethyl)quinolin-8-ol often act as ionophores.

- Capture: They strip Cu/Zn from low-affinity sinks (e.g., Amyloid-beta aggregates).

- Transport: The neutral, lipophilic 1:2 complex () crosses cell membranes.
- Release: Intracellular reduction (Cu-II to Cu-I) or acidification in lysosomes triggers metal release, redistributing bio-metals to functional enzymes.

Blood-Brain Barrier (BBB) Permeability

The 3-methoxymethyl group is critical here. While the 8-HQ core is planar and rigid, the C3 substituent increases the

(partition coefficient) and disrupts crystal lattice energy, theoretically enhancing BBB penetration compared to the parent 8-HQ.

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